Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate
Description
"Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate" is a synthetic azetidine derivative characterized by a tert-butyl carbamate group at the 1-position of the azetidine ring and a 6-chloropyridazine-3-carbonyl-methylamino substituent at the 3-position. The chloropyridazine moiety may enhance electrophilicity and binding affinity to biological targets, while the tert-butyl group likely improves metabolic stability .
Properties
IUPAC Name |
tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-7-9(8-19)18(4)12(20)10-5-6-11(15)17-16-10/h5-6,9H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDUPDHNAJYYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(C)C(=O)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substituents
Azetidine derivatives bearing aromatic or heterocyclic substituents are common in drug discovery. Key examples include:
Key Findings :
- The chloropyridazine group in the target compound differs from nitropyrimidine (electron-withdrawing) and quinoline (bulky aromatic) substituents, suggesting distinct electronic and steric interactions in target binding .
- The tert-butyl carbamate group is conserved across these analogues, indicating its role as a protective group during synthesis or a stability enhancer .
Fluorinated Azetidine Derivatives
Fluorinated analogues are notable for their enhanced metabolic stability and bioavailability:
Key Findings :
- Fluorine substitution in these compounds contrasts with the chloropyridazine group in the target compound. While fluorine enhances metabolic stability, chlorine in pyridazine may increase electrophilicity and reactivity in cross-coupling reactions .
- Hydroxymethyl groups in fluorinated derivatives improve water solubility, a feature absent in the target compound’s hydrophobic chloropyridazine substituent .
Amino- and Methylamino-Substituted Analogues
Amino-functionalized azetidines are versatile intermediates in organic synthesis:
Key Findings :
- The methylamino group in the target compound’s substituent may enhance hydrogen-bonding capacity compared to primary amino groups in analogues like .
- The hydroxymethyl group in offers a site for further functionalization, whereas the chloropyridazine group in the target compound may limit such modifications .
Physicochemical Data :
- The tert-butyl group consistently contributes to high hydrophobicity (logP ~2.5–3.5) across analogues .
- Chloropyridazine’s electron-deficient nature may lower the pKa of adjacent groups compared to electron-rich substituents like quinoline .
Research Implications
- Medicinal Chemistry : The target compound’s chloropyridazine group could position it as a kinase inhibitor scaffold, contrasting with fluorinated derivatives’ roles in CNS-targeting agents .
- Synthetic Utility: The methylamino linkage in the target compound offers stability under acidic conditions, whereas hydroxymethyl or primary amino groups in analogues enable orthogonal reactivity .
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